Cas no 2680813-15-2 (5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid)
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2680813-15-2
- EN300-28281397
- 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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- Inchi: 1S/C12H10FN3O3/c1-7(17)15-11-10(12(18)19)6-14-16(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,15,17)(H,18,19)
- InChI Key: QKYMHNXETNOPGT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(=C(C(=O)O)C=N1)NC(C)=O
Computed Properties
- Exact Mass: 263.07061935g/mol
- Monoisotopic Mass: 263.07061935g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 84.2Ų
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28281397-1g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 1g |
$541.0 | 2023-09-09 | ||
| Enamine | EN300-28281397-5g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 5g |
$1572.0 | 2023-09-09 | ||
| Enamine | EN300-28281397-10g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 10g |
$2331.0 | 2023-09-09 | ||
| Enamine | EN300-28281397-0.05g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
| Enamine | EN300-28281397-0.1g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
| Enamine | EN300-28281397-0.25g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-28281397-0.5g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-28281397-1.0g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| Enamine | EN300-28281397-2.5g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
| Enamine | EN300-28281397-5.0g |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
2680813-15-2 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 |
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Introduction to 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2680813-15-2)
5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, identified by its CAS number 2680813-15-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic aromatic structure known for its broad spectrum of biological activities. The presence of both an acetamide group and a fluorophenyl moiety in its molecular framework imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid molecule exhibits a well-defined stereochemistry that influences its interactions with biological targets. The fluorine atom in the phenyl ring enhances lipophilicity and metabolic stability, while the acetamide group provides a hydrogen bond acceptor site, crucial for binding affinity. These structural features have positioned this compound as a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid derivative has been studied for its potential role in modulating enzyme activity and receptor binding. Preliminary computational studies suggest that this compound may interact with proteins involved in cellular signaling pathways, offering a basis for further experimental validation.
One of the most compelling aspects of 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is its versatility as a building block for more complex molecules. Researchers have utilized this scaffold to design analogs with enhanced pharmacokinetic profiles and improved target specificity. For instance, modifications at the 4-carboxylic acid position have been explored to introduce additional functional groups, such as amides or esters, which can fine-tune the compound’s bioactivity.
The synthesis of 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Recent advancements in crystallography and molecular modeling have provided insights into the binding mode of 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid with biological targets. Structural analysis reveals that the compound adopts specific conformations that optimize interactions with key residues in protein active sites. This knowledge has been instrumental in guiding medicinal chemistry efforts to improve potency and selectivity.
The pharmacological profile of 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid has been evaluated through in vitro assays targeting various enzymes and receptors. Initial results indicate that this compound exhibits inhibitory activity against enzymes implicated in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with certain receptor families has been explored for possible applications in central nervous system disorders.
In conclusion, 5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2680813-15-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset for drug discovery programs. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in the development of next-generation medications.
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